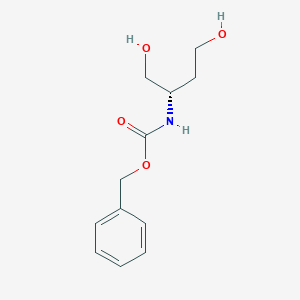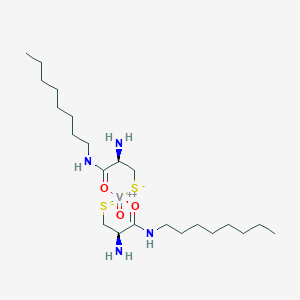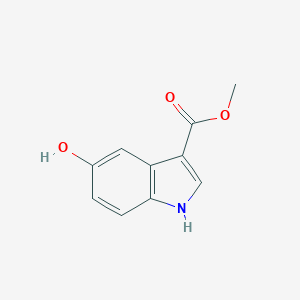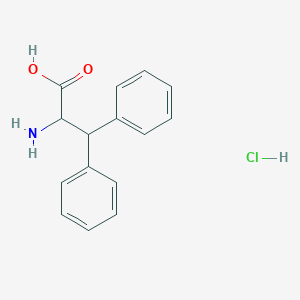
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-, also known as ACA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACA is a potent DNA intercalator and has been shown to have antitumor properties.
作用機序
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a potent DNA intercalator, meaning that it binds to DNA and disrupts its structure. This disruption can lead to DNA damage and cell death, making 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- a promising candidate for cancer treatment. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
生化学的および生理学的効果
The biochemical and physiological effects of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- are complex and depend on a variety of factors, including the concentration of the compound, the type of cells it is interacting with, and the duration of exposure. Studies have shown that 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- can induce DNA damage and cell death in tumor cells, while having minimal effects on normal cells. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the major advantages of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is its potent antitumor properties. It has been shown to be effective against a wide range of cancer cell types and has minimal effects on normal cells. However, one of the limitations of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is its complex synthesis method, which can be time-consuming and expensive. Additionally, 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has been shown to have some toxic effects on the liver, which can limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-. One area of interest is the development of new cancer treatments based on 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-'s DNA intercalation properties. Researchers are also interested in studying the effects of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- on different types of cancer cells and exploring its potential for combination therapy with other cancer drugs. Additionally, there is interest in developing new synthesis methods for 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- that are more efficient and cost-effective. Overall, 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a promising candidate for cancer research and has the potential to make significant contributions to the field of oncology.
合成法
The synthesis of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- involves several steps, including the reaction of 9-acridinecarboxaldehyde with 4-(bis(2-chloroethyl)amino)phenylacetic acid to produce 9-acridinylamino-4-(bis(2-chloroethyl)amino)phenylacetic acid. This intermediate is then reacted with 1-hexanone to produce 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-. The synthesis of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor properties and has been used in cancer research to study the effects of DNA intercalation on tumor cells. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been used in studies of DNA damage and repair mechanisms, as well as in the development of new cancer treatments.
特性
CAS番号 |
125173-79-7 |
|---|---|
製品名 |
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- |
分子式 |
C29H31Cl2N3O |
分子量 |
508.5 g/mol |
IUPAC名 |
6-(acridin-9-ylamino)-1-[4-[bis(2-chloroethyl)amino]phenyl]hexan-1-one |
InChI |
InChI=1S/C29H31Cl2N3O/c30-17-20-34(21-18-31)23-15-13-22(14-16-23)28(35)12-2-1-7-19-32-29-24-8-3-5-10-26(24)33-27-11-6-4-9-25(27)29/h3-6,8-11,13-16H,1-2,7,12,17-21H2,(H,32,33) |
InChIキー |
ZBXRYMWSCXGVMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
その他のCAS番号 |
125173-79-7 |
同義語 |
6-(acridin-9-ylamino)-1-[4-[bis(2-chloroethyl)amino]phenyl]hexan-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




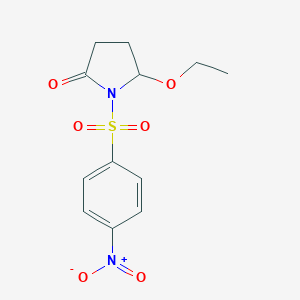
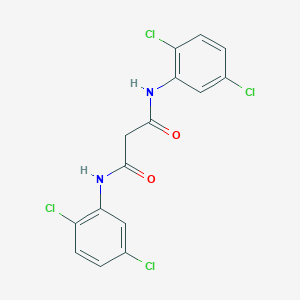
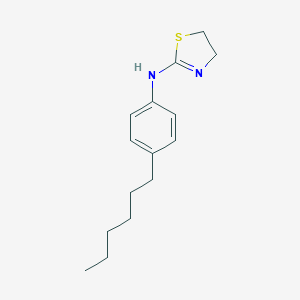
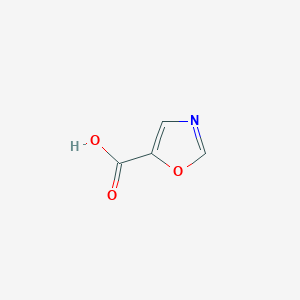
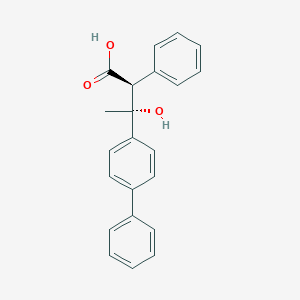
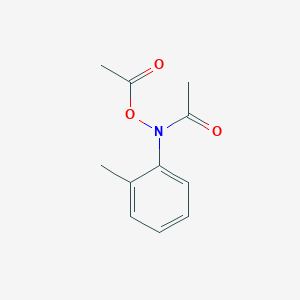
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)
